molecular formula C10H13N4O7PS B026249 Thioinosinic acid CAS No. 53-83-8

Thioinosinic acid

Número de catálogo: B026249
Número CAS: 53-83-8
Peso molecular: 364.27 g/mol
Clave InChI: ZKRFOXLVOKTUTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thioinosinic acid (6-TIMP, thioinosine monophosphate) is a sulfur-containing purine analog and a critical metabolite of azathioprine and 6-mercaptopurine (6-MP). It is formed via the hypoxanthine-guanine phosphoribosyltransferase (HGPRT)-mediated conversion of 6-MP . This compound plays a dual role:

  • Therapeutic Activity: It inhibits PRPP amidotransferase, a rate-limiting enzyme in the de novo purine biosynthesis pathway, thereby disrupting ATP synthesis in rapidly dividing cells (e.g., cancer cells, activated lymphocytes) .
  • Antiviral Activity: Demonstrated dose-dependent inhibition of SARS-CoV-2 replication in Calu-3 cells and reduced lung viral titers in mice by ~10-fold at 5 mg/kg .

Its metabolism bifurcates into two pathways: (1) conversion to thioguanosine triphosphate (active DNA/RNA-incorporating metabolite) or (2) methylation and urinary excretion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thioinosinic acid can be synthesized through the phosphorylation of thioinosine. The process involves the reaction of thioinosine with phosphoric acid under controlled conditions to yield this compound . The reaction typically requires a catalyst and is conducted at a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of thioinosine and phosphoric acid into the reactor, where the reaction takes place under controlled conditions. The product is then purified through crystallization and filtration to obtain high-purity this compound .

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted TIA's antiviral properties, particularly against SARS-CoV-2. Research indicates that TIA exhibits significant in vitro activity against this virus, reducing viral loads in infected mouse models.

  • Case Study : In a study involving a library of compounds screened for antiviral activity, TIA was identified as one of the promising candidates. It demonstrated a half-maximal effective concentration (EC50) ranging from 1 μM to 7 μM against SARS-CoV-2 in Vero cell lines, with notable efficacy in reducing lung viral titers in treated mice .
Study Virus EC50 (μM) Effect on Viral Load
Study 1SARS-CoV-21 - 7Significant reduction in lung titers

Immunosuppressive Therapy

TIA is primarily used as part of thiopurine therapy for autoimmune diseases such as inflammatory bowel disease (IBD). Its role in modulating immune responses makes it valuable for managing conditions characterized by excessive immune activation.

  • Case Study : A meta-analysis examined the relationship between thiopurine metabolites, including TIA, and drug toxicity. The findings suggested that therapeutic drug monitoring (TDM) could optimize dosing to minimize adverse effects while maximizing therapeutic efficacy .
Condition Therapeutic Use Outcome
Inflammatory Bowel DiseaseImmunosuppressionImproved management with TDM

Pharmacogenetics and Drug Monitoring

Pharmacogenetic factors significantly influence the metabolism of thiopurines, including TIA. Understanding these factors can help tailor treatments to individual patient needs, enhancing efficacy while reducing toxicity.

  • Case Study : A review emphasized the importance of pharmacogenetic testing in optimizing thiopurine therapy. By assessing variations in metabolism genes, clinicians can adjust dosages based on metabolite levels, including TIA, to prevent adverse reactions .
Pharmacogenetic Factor Impact on Therapy
TPMT VariantsAdjusted dosing strategies

Comparación Con Compuestos Similares

Comparative Analysis with Structurally and Functionally Related Compounds

6-Mercaptopurine (6-MP)

  • Structure : A purine analog with a thiol group replacing the hydroxyl group in hypoxanthine.
  • Mechanism: Requires intracellular activation to thioinosinic acid via HGPRT.
  • Applications: First-line treatment for pediatric acute lymphoblastic leukemia (ALL) and immunosuppression in autoimmune diseases .
  • Key Difference: this compound is the active metabolite responsible for 6-MP’s therapeutic effects, while 6-MP serves as a prodrug .

Azathioprine

  • Structure : A prodrug combining 6-MP with a nitroimidazole moiety.
  • Mechanism: Rapidly converts to 6-MP in vivo, which is then metabolized to this compound .
  • Applications: Immunosuppression in organ transplantation and autoimmune diseases (e.g., Crohn’s disease) .
  • Key Difference: In SARS-CoV-2 models, this compound (EC₅₀ ~1–7 µM) showed superior antiviral efficacy compared to azathioprine, which failed to reduce viral loads in mice at 5 mg/kg .

Thioguanosine Triphosphate (TGTP)

  • Structure: A phosphorylated derivative of this compound.
  • Mechanism : Incorporated into DNA/RNA as a fraudulent nucleotide, causing chain termination and cytotoxicity .
  • Applications: Contributes to the immunosuppressive and antileukemic effects of this compound .
  • Key Difference: TGTP is downstream of this compound in the metabolic pathway and directly mediates DNA damage, whereas this compound primarily targets nucleotide biosynthesis .

Hydroxyurea

  • Structure : A urea derivative lacking sulfur.
  • Mechanism: Inhibits ribonucleotide reductase, blocking the conversion of ribonucleotides to deoxyribonucleotides (distinct from this compound’s PRPP amidotransferase inhibition) .
  • Applications : Chronic myeloid leukemia and sickle cell disease.

Data Tables

Table 1: Mechanistic Comparison of this compound and Analogs

Compound Target Enzyme Primary Mechanism Therapeutic Use
This compound PRPP amidotransferase Inhibits de novo purine synthesis Leukemia, SARS-CoV-2
6-MP HGPRT substrate Prodrug converted to this compound ALL, immunosuppression
Azathioprine N/A (prodrug) Releases 6-MP Autoimmune diseases
Hydroxyurea Ribonucleotide reductase Blocks DNA synthesis CML, sickle cell

Table 2: Efficacy in SARS-CoV-2 Models

Compound Cell Line (EC₅₀) In Vivo Efficacy (5 mg/kg)
This compound Calu-3 (dose-dependent) 10-fold viral load reduction
Azathioprine Not reported No significant reduction

Key Research Findings

  • Antiviral Activity: this compound reduced SARS-CoV-2 viral titers in Calu-3 cells and mouse lungs, outperforming azathioprine .
  • Cancer Therapy: this compound’s inhibition of PRPP amidotransferase limits ATP production in leukemia cells, synergizing with 6-MP’s cytotoxicity .
  • Metabolic Sensitivity: this compound levels vary with hepatic enzyme activity (e.g., increased by endotoxin, decreased by phenobarbital), impacting 6-MP’s therapeutic window .

Actividad Biológica

Thioinosinic acid (6-thioinosine phosphate) is a purine nucleotide derivative that plays a significant role in the biological activity of various therapeutic agents, particularly in the context of immunosuppression and antiviral therapy. This article explores its synthesis, biological effects, and clinical implications based on diverse research findings.

This compound is primarily synthesized from 6-mercaptopurine (6-MP) through the action of hypoxanthine-guanine phosphoribosyltransferase (HPRT). Once formed, it serves as an active metabolite that contributes to the pharmacological effects of azathioprine, a widely used immunosuppressant. The conversion of 6-MP to this compound is crucial for its cytotoxic effects against rapidly dividing cells, such as those found in leukemia and other malignancies .

Biological Activity

This compound exhibits several biological activities that are relevant to its therapeutic applications:

  • Antileukemic Activity : It has been shown to exert cytotoxic effects on leukemic cells, making it an important component in the treatment protocols for certain types of leukemia. Its efficacy is linked to its ability to inhibit de novo purine synthesis, thereby affecting cell proliferation .
  • Immunosuppressive Effects : As a metabolite of azathioprine, this compound contributes to immunosuppression, which is beneficial in preventing organ transplant rejection and treating autoimmune diseases. Studies have demonstrated its role in modulating lymphocyte activity, crucial for maintaining immune tolerance .
  • Antiviral Properties : Recent studies have highlighted this compound's potential as an antiviral agent. It has shown significant activity against SARS-CoV-2 in vitro and in vivo, reducing viral loads in infected mouse models. The compound was administered at a dosage of 5 mg/kg, resulting in a marked decrease in lung viral titers compared to control groups .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism Clinical Relevance
AntileukemicInhibits purine synthesis; induces cytotoxicityTreatment for leukemia and other malignancies
ImmunosuppressionModulates lymphocyte functionPrevents transplant rejection; treats autoimmune diseases
AntiviralReduces viral replication; affects viral loadPotential treatment for viral infections like SARS-CoV-2

Case Studies

  • Renal Transplant Recipients : A study assessed this compound levels in lymphocytes from renal transplant patients after azathioprine administration. Results indicated a mean concentration of 110 ng per 5 x 10^6 lymphocytes, demonstrating its active metabolism and relevance in monitoring drug efficacy .
  • SARS-CoV-2 Infection Model : In a controlled experiment using mice infected with SARS-CoV-2, this compound significantly reduced virus titers in lung tissues. The study provided evidence supporting its potential use as an antiviral treatment, especially during the ongoing pandemic .

Propiedades

IUPAC Name

[3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRFOXLVOKTUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4O7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-83-8
Record name Thioinosinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.